(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid
Description
(2R)-2-Acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid is a mercapturic acid derivative characterized by an N-acetylcysteine backbone conjugated to a (Z)-4-hydroxybut-2-enylthio group. Mercapturic acids are critical metabolites formed during the detoxification of electrophilic compounds via glutathione conjugation.
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2-/t8-/m0/s1 |
InChI Key |
CGYFKBWVTSXRDZ-KZUAUGPASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC/C=C\CO)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC=CCO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acylation of an amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Hydroxybutenyl Group: This can be achieved through a Wittig reaction or a similar olefination reaction, where a suitable aldehyde or ketone is reacted with a phosphonium ylide to form the desired alkene.
Formation of the Sulfanylpropanoic Acid Backbone: This step involves the thiolation of a suitable precursor, such as a halogenated propanoic acid derivative, using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxybutenyl moiety can undergo oxidation to form a carbonyl group.
Reduction: The double bond in the hydroxybutenyl group can be reduced to form a saturated butyl group.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated butyl group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the hydroxybutenyl and sulfanyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic Acid (CAS 33164-64-6)
Structural Differences :
- Substituent : The saturated 4-hydroxybutan-2-ylthio group replaces the (Z)-4-hydroxybut-2-enylthio moiety.
- Geometry : The absence of the double bond reduces steric constraints and eliminates configurational isomerism.
Physicochemical Properties :
Functional Implications :
4-Hydroxy Nonenal Mercapturic Acid [(2R)-2-Acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic Acid]
Structural Differences :
- Substituent : A tetrahydrofuran ring with a pentyl chain replaces the linear (Z)-but-2-enyl group.
- Complexity : The cyclic structure introduces rigidity and reduces conformational flexibility.
Physicochemical Properties :
Functional Implications :
- The cyclic substituent in 4-hydroxy nonenal mercapturic acid increases PSA, suggesting higher solubility in polar solvents but reduced cell membrane penetration compared to the target compound.
- The pentyloxolan group may enhance metabolic stability due to steric protection of the thioether bond, whereas the target compound’s linear chain could facilitate faster enzymatic processing .
Biological Activity
(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid is an organic compound characterized by a unique structure that includes an acetamido group, a hydroxybutenyl moiety, and a sulfanylpropanoic acid backbone. Its molecular formula is with a molecular weight of approximately 233.29 g/mol. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its diverse functional groups that facilitate multiple interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may help in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, indicating potential use in treating infections.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the hydroxybutenyl and sulfanyl groups can participate in various non-covalent interactions. These interactions modulate the activity of target enzymes or receptors, leading to observed biological effects.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Acetamido Group : Acylation of an amine with acetic anhydride or acetyl chloride under basic conditions.
- Introduction of the Hydroxybutenyl Group : Achieved through a Wittig reaction or similar olefination reaction.
- Formation of the Sulfanylpropanoic Acid Backbone : Involves thiolation of a halogenated propanoic acid derivative using a thiol reagent under basic conditions.
These synthetic routes highlight the compound's accessibility for further derivatization to enhance its properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Cysteine | Contains a sulfhydryl group | Antioxidant, protein synthesis | Naturally occurring amino acid |
| Homocysteine | Sulfur-containing amino acid | Associated with cardiovascular diseases | Metabolite of methionine |
| N-acetylcysteine | Acetylated form of cysteine | Antioxidant, mucolytic agent | Used clinically for acetaminophen overdose |
This compound is unique due to its specific combination of functional groups that enable diverse biological interactions and applications not fully covered by these similar compounds.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated significant scavenging activity compared to standard antioxidants.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic roles in managing inflammatory conditions.
Case Study 3: Antimicrobial Efficacy
The antimicrobial activity was assessed against multiple bacterial strains using disk diffusion methods. The compound exhibited notable inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
